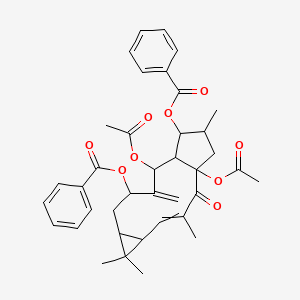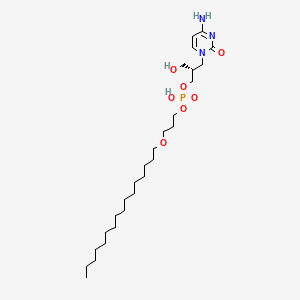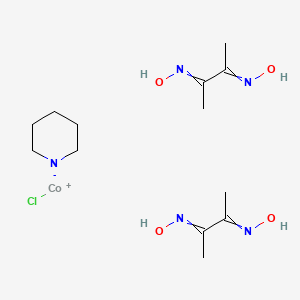
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is a complex chemical compound that features a cobalt ion coordinated with a hydroxylamine derivative and a piperidine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide typically involves the coordination of cobalt chloride with N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine and piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The general steps are as follows:
- Dissolve cobalt chloride in a suitable solvent such as ethanol or methanol.
- Add N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine to the solution and stir under an inert atmosphere.
- Introduce piperidine to the reaction mixture and continue stirring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation.
化学反应分析
Types of Reactions
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is studied for its potential as a metallodrug. The cobalt center can interact with biological molecules, potentially leading to therapeutic applications.
Medicine
The compound’s ability to interact with biomolecules makes it a candidate for drug development, particularly in the field of cancer therapy. Its coordination chemistry can be exploited to design drugs that target specific cellular pathways.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and components for electronic devices.
作用机制
The mechanism by which chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide exerts its effects involves the coordination of the cobalt center with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity or biological activity. The molecular targets and pathways involved depend on the specific application, but often include enzymes and other proteins.
相似化合物的比较
Similar Compounds
- Chlorocobalt(1+);N-(2-hydroxyiminopropan-2-ylidene)hydroxylamine;piperidin-1-ide
- Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;morpholin-1-ide
Uniqueness
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties can lead to different reactivity and selectivity compared to similar compounds, making it valuable for specialized applications in catalysis and drug development.
属性
IUPAC Name |
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQEQFAVFPUEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClCoN5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate](/img/structure/B8235247.png)
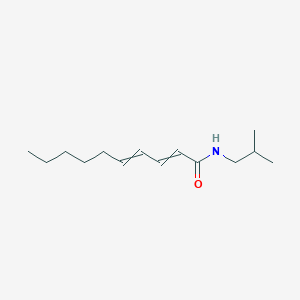
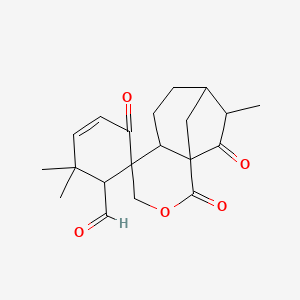
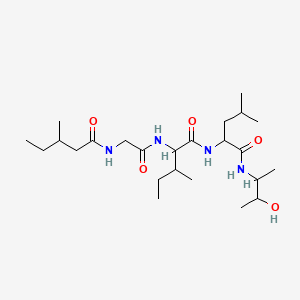
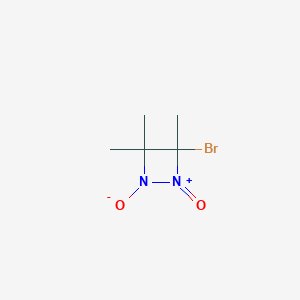
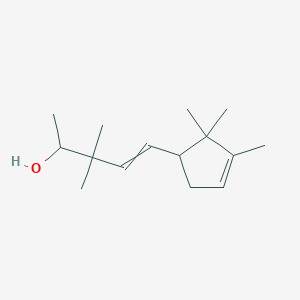
![3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole](/img/structure/B8235277.png)
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 3-methylbut-2-enoate](/img/structure/B8235281.png)
![4-Ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8235291.png)
![N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride](/img/structure/B8235294.png)
![3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone](/img/structure/B8235305.png)
![6-[[8a-[3-[5-[5-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[5-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B8235307.png)
